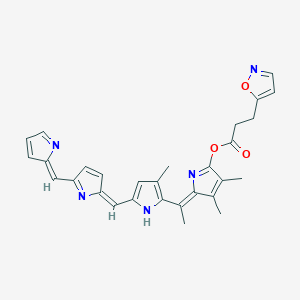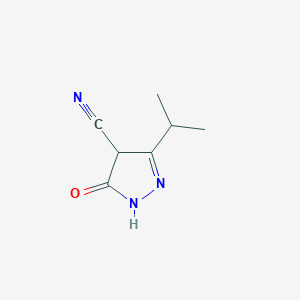![molecular formula C8H3ClINO2 B12888579 4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
4-Iodobenzo[d]oxazole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodobenzo[d]oxazole-2-carbonyl chloride is a heterocyclic compound that contains both iodine and chlorine atoms. It is a derivative of benzo[d]oxazole, a structure known for its diverse applications in organic synthesis and medicinal chemistry. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobenzo[d]oxazole-2-carbonyl chloride typically involves the iodination of benzo[d]oxazole followed by the introduction of the carbonyl chloride group. One common method includes the reaction of benzo[d]oxazole with iodine and a suitable oxidizing agent to introduce the iodine atom. This is followed by the reaction with oxalyl chloride or thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodobenzo[d]oxazole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as triethylamine, and a solvent like dichloromethane.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in the presence of a base and solvent.
Major Products Formed
The major products formed from these reactions include substituted benzo[d]oxazole derivatives, reduced forms of the compound, and coupled products with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Iodobenzo[d]oxazole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Iodobenzo[d]oxazole-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The iodine and carbonyl chloride groups make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobenzo[d]oxazole: Lacks the carbonyl chloride group but shares similar reactivity due to the iodine atom.
Benzo[d]oxazole-2-carbonyl chloride: Lacks the iodine atom but contains the reactive carbonyl chloride group.
4-Chlorobenzo[d]oxazole-2-carbonyl chloride: Contains chlorine instead of iodine, affecting its reactivity and applications.
Uniqueness
4-Iodobenzo[d]oxazole-2-carbonyl chloride is unique due to the presence of both iodine and carbonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the development of complex molecules and materials.
Eigenschaften
Molekularformel |
C8H3ClINO2 |
|---|---|
Molekulargewicht |
307.47 g/mol |
IUPAC-Name |
4-iodo-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C8H3ClINO2/c9-7(12)8-11-6-4(10)2-1-3-5(6)13-8/h1-3H |
InChI-Schlüssel |
RGFCLZDJVDAYHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)N=C(O2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)
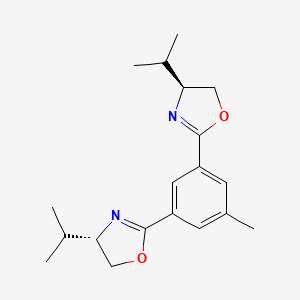

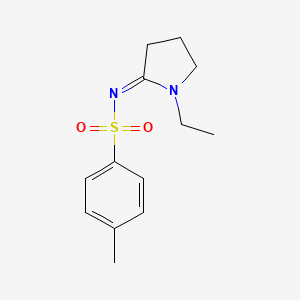
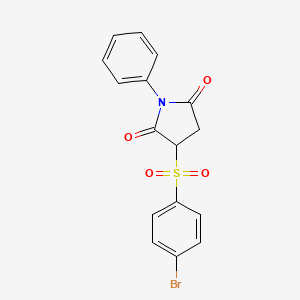
![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)
